molecular formula C25H21N3O2S B2929658 3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-94-2

3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2929658
CAS No.: 536706-94-2
M. Wt: 427.52
InChI Key: VCLKXOVYOQYPEI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indol-4-one family, characterized by a fused pyrimidine-indole core. Key structural features include:

  • 3-(3-Methoxyphenyl) substituent: Provides electron-donating effects via the methoxy group at the meta position.
  • Molecular weight: Estimated ~430–450 g/mol (based on analogs in ) .

Properties

IUPAC Name

3-(3-methoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-16-10-12-17(13-11-16)15-31-25-27-22-20-8-3-4-9-21(20)26-23(22)24(29)28(25)18-6-5-7-19(14-18)30-2/h3-14,26H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLKXOVYOQYPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyrimido[5,4-b]indole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[5,4-b]indole core.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

    Attachment of the Methylphenylmethylsulfanyl Group: This step involves the formation of a thioether linkage, typically through nucleophilic substitution reactions using appropriate thiol and alkyl halide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific diseases or conditions.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

    Pathway Modulation: It could influence cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidoindolone Derivatives

3-(4-Methoxyphenyl)-2-[(2-Oxo-2-(piperidin-1-yl)ethyl)sulfanyl]-3H,4H,5H-Pyrimido[5,4-b]indol-4-one ()
  • Key differences :
    • Methoxyphenyl group at para position (vs. meta in the target compound).
    • Sulfanyl substituent: 2-oxo-2-(piperidin-1-yl)ethyl group (basic piperidine moiety enhances solubility).
  • Physicochemical properties :
    • Molecular weight: 448.5 g/mol.
    • XLogP3: 4.2 (moderate lipophilicity) .
2-[2-(Azepan-1-yl)-2-Oxoethyl]sulfanyl-3-Phenyl-5H-Pyrimido[5,4-b]indol-4-one ()
  • Key differences :
    • Phenyl group at position 3 (vs. 3-methoxyphenyl).
    • Sulfanyl substituent: Azepane-containing chain (7-membered ring increases steric bulk).
  • Potential for improved solubility due to the azepane moiety .
2-Amino-5-(Phenylsulfanyl)-3,9-Dihydro-4H-Pyrimido[4,5-b]indol-4-one ()
  • Key differences: Amino group at position 2 (enhances hydrogen-bonding capacity). Phenylsulfanyl group at position 5 (distinct substitution pattern).
  • Physicochemical properties: Molecular weight: 316.36 g/mol. Topological polar surface area (TPSA): 103 Ų (higher polarity due to amino group) .

Thienopyrimidinone Derivatives

3-(4-Methoxyphenyl)-2-{[3-(3-Methylphenyl)-1,2,4-Oxadiazol-5-yl]methylsulfanyl}-3H,4H-Thieno[3,2-d]pyrimidin-4-one ()
  • Key differences: Core structure: Thieno[3,2-d]pyrimidinone (vs. pyrimidoindolone). Substituent: Oxadiazole ring introduces hydrogen-bond acceptors.
  • Physicochemical properties: Molecular weight: 432.5 g/mol. Potential for enhanced metabolic stability due to oxadiazole .
2-[(4-Methylphenyl)methylsulfanyl]-3-(4-Nitrophenyl)-6,7-Dihydrothieno[3,2-d]pyrimidin-4-one ()
  • Key differences :
    • Nitrophenyl group at position 3 (electron-withdrawing effects).
    • Sulfanyl group: 4-Methylbenzyl (shared with target compound).
  • Physicochemical properties :
    • Molecular weight: ~425–440 g/mol.
    • Higher reactivity due to nitro group .

Key Findings and Implications

Substituent Position Matters :

  • The meta vs. para methoxyphenyl group (target compound vs. ) alters electronic distribution and binding interactions.
  • Sulfanyl group modifications (e.g., piperidine, azepane, oxadiazole) significantly impact solubility and TPSA .

Core Heterocycle Influences Properties: Pyrimidoindolones (e.g., target compound) generally exhibit higher molecular weights and lipophilicity compared to thienopyrimidinones .

Biological Relevance: Amino or oxadiazole groups () may enhance target engagement via hydrogen bonding or metabolic stability, respectively.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical intermediates?

The synthesis typically involves multi-step reactions, including:

  • Condensation : A pyrimidine or indole precursor reacts with 3-methoxyphenyl derivatives to form the core structure.
  • Sulfanylation : Introduction of the [(4-methylphenyl)methyl]sulfanyl group via nucleophilic substitution or thiol-ene reactions.
  • Cyclization : Formation of the pyrimidoindole scaffold under acidic or basic conditions. Key intermediates include halogenated pyrimidines (e.g., 5-chloro derivatives, as in ) and protected thiols. Structural confirmation of intermediates is critical to avoid side reactions .

Q. Which spectroscopic and crystallographic methods are essential for structural validation?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement, particularly for methoxyphenyl and sulfanyl groups.
  • X-ray crystallography : Resolves absolute configuration and molecular packing, as demonstrated in similar pyrimidine derivatives (e.g., and used single-crystal X-ray diffraction with R factors <0.05).
  • HRMS : Validates molecular weight and purity .

Q. What are the standard biological screening assays for this compound?

  • Enzyme inhibition assays : Target kinases or oxidoreductases using fluorometric or colorimetric substrates.
  • Cell viability assays : Assess cytotoxicity (e.g., MTT assay) in cancer or normal cell lines.
  • Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors. Positive controls (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) are mandatory .

Advanced Research Questions

Q. How can computational modeling optimize derivatives for target selectivity?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., ATP-binding pockets).
  • QSAR : Correlate substituent electronic properties (Hammett constants) with activity. For example, electron-donating methoxy groups may enhance π-stacking in hydrophobic pockets.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Validate predictions with synthesis and testing of prioritized analogs .

Q. What experimental strategies mitigate low yields in the final cyclization step?

  • Catalyst screening : Test Pd(II)/Cu(I) systems for cross-coupling efficiency (e.g., used Pd(PPh3_3)4_4).
  • Solvent optimization : High-polarity solvents (DMF, DMSO) may improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduce reaction time and byproduct formation (e.g., 30 min at 120°C vs. 24h reflux). Monitor reaction progress via TLC or LC-MS to identify quenching points .

Q. How to resolve contradictions in reported IC50_{50} values across studies?

  • Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa), assay buffers (pH 7.4), and incubation times.
  • Control for batch variability : Characterize compound purity (≥95% by HPLC) and solubility (DLS for aggregation).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources, considering variables like serum content in cell media .

Q. What methodologies assess environmental persistence and ecotoxicity?

  • Biodegradation studies : Use OECD 301F (manometric respirometry) to measure mineralization in activated sludge.
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201).
  • QSAR-Environmental : Predict log KowK_{ow} and BCF (bioconcentration factor) using EPI Suite software. Environmental fate studies should align with guidelines in .

Q. How to design stability studies under physiological conditions?

  • Forced degradation : Expose the compound to pH 1–13 (HCl/NaOH), UV light (ICH Q1B), and elevated temperatures (40–60°C).
  • HPLC monitoring : Track degradation products using C18 columns and PDA detectors.
  • Metabolite identification : Use LC-HRMS/MS to characterize phase I/II metabolites in liver microsomes .

Methodological Considerations

Q. Purification challenges for hydrophobic derivatives: Solutions?

  • Flash chromatography : Use gradient elution (hexane → EtOAc) with silica gel.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for crystal lattice formation.
  • Prep-HPLC : Apply C18 columns with 0.1% TFA in water/acetonitrile for high-purity isolation .

Q. How to elucidate metabolic pathways using isotopic labeling?

  • 14^{14}C labeling : Synthesize the compound with 14^{14}C at the methoxyphenyl group for mass balance studies.
  • HRMS/MS : Identify glucuronide or sulfate conjugates in hepatocyte incubations.
  • Autoradiography : Localize tissue distribution in rodent models .

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